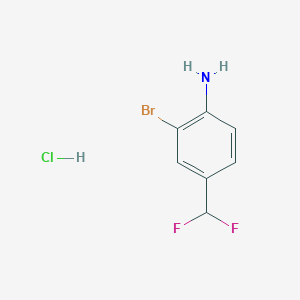

2-Bromo-4-(difluoromethyl)aniline hydrochloride

Beschreibung

2-Bromo-4-(difluoromethyl)aniline hydrochloride is a halogenated aniline derivative featuring a bromine atom at the 2-position and a difluoromethyl group at the 4-position of the aromatic ring, with a hydrochloride salt enhancing its solubility for pharmaceutical or synthetic applications.

Eigenschaften

IUPAC Name |

2-bromo-4-(difluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N.ClH/c8-5-3-4(7(9)10)1-2-6(5)11;/h1-3,7H,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTPWDKWTJINNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(difluoromethyl)aniline hydrochloride typically involves the bromination of 4-(difluoromethyl)aniline. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent . The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods: Industrial production of 2-Bromo-4-(difluoromethyl)aniline hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-4-(difluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include substituted anilines with various functional groups.

Oxidation Reactions: Products include quinones and other oxidized derivatives.

Reduction Reactions: Products include reduced amines and related compounds.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-(difluoromethyl)aniline hydrochloride is a chemical compound with diverse applications in scientific research, pharmaceuticals, and other fields. It is primarily utilized as an intermediate in synthesizing complex organic molecules and drug development.

Scientific Research Applications

2-Bromo-4-(difluoromethyl)aniline hydrochloride is a versatile building block in chemistry, biology, medicine, and industry.

Chemistry This compound serves as a crucial building block in synthesizing complex organic molecules. Its unique structure, featuring bromine and a difluoromethyl group, allows for various chemical modifications and reactions, making it valuable in creating diverse chemical structures.

Biology It is investigated for its potential biological activity and interactions with biomolecules. Many brominated anilines exhibit antimicrobial and antifungal activities. The difluoromethyl group can enhance bioactivity by increasing lipophilicity or modifying binding interactions with biological targets.

Medicine This compound is explored for potential use in drug development and as a pharmacophore in medicinal chemistry. Fluorinated aromatic amines like 2-Bromo-4-(difluoromethyl)aniline hydrochloride have gained attention in medicinal chemistry and materials science because fluorine atoms in organic compounds can enhance their lipophilicity, metabolic stability, and biological activity, making them suitable candidates for drug development.

Industry It is utilized in producing specialty chemicals and materials with specific properties.

Case Studies

Fluorinated anilines, including compounds structurally related to 2-Bromo-4-(difluoromethyl)aniline hydrochloride, have demonstrated promising applications in cancer therapy and antiparasitic activities.

- Fluorinated Anilines in Cancer Therapy: Studies have shown that fluorinated anilines can effectively inhibit HDACs (histone deacetylases), with some derivatives exhibiting up to two-fold higher potency than non-fluorinated analogs against various cancer cell lines. The incorporation of trifluoromethyl groups was crucial in enhancing lipophilicity and cellular uptake.

- Antiparasitic Activity: Research into related compounds has shown that structural modifications, including adding trifluoromethyl groups, can improve activity against parasites such as Plasmodium falciparum. Balancing lipophilicity and metabolic stability is critical for achieving desired antiparasitic effects.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-(difluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways . The presence of bromine and difluoromethyl groups enhances its binding affinity and specificity towards target molecules .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects and Structural Analogues

Key structural analogues differ in halogen placement or fluorinated substituents, impacting electronic and steric properties:

Key Insights :

Comparison :

- Trifluoromethylated analogues require specialized fluorinating agents (e.g., SF₄ or Ruppert-Prakash reagents), whereas difluoromethyl groups may be introduced via milder electrophilic difluoromethylation .

Physicochemical Properties

- Solubility: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogues (e.g., 2-bromo-4-(methylsulfanyl)aniline) .

- Stability : Bromine’s inductive effect stabilizes the aromatic ring against oxidation, whereas difluoromethyl groups reduce basicity of the amine, enhancing shelf life .

Biologische Aktivität

The biological activity of 2-Bromo-4-(difluoromethyl)aniline hydrochloride can be attributed to its functional groups. The bromine atom is known to participate in nucleophilic substitution reactions, while the difluoromethyl group can significantly influence the electronic properties of the compound. This modification may enhance lipophilicity, which is critical for biological interactions, and may also affect binding interactions with various biological targets.

Biological Activity Overview

While direct studies on 2-Bromo-4-(difluoromethyl)aniline hydrochloride are sparse, insights can be drawn from related compounds. Brominated anilines are often associated with significant antimicrobial and antifungal activities. The presence of the difluoromethyl group may further enhance these properties by improving the compound's ability to penetrate biological membranes and interact with cellular targets.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals that many exhibit notable biological activities. Here is a summary table of related compounds and their similarities:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Bromo-4-(trifluoromethyl)aniline | 93899 | 0.96 |

| 3-Amino-2-bromobenzotrifluoride | 58458-10-9 | 0.95 |

| 3-Bromo-5-(trifluoromethyl)aniline | 54962-75-3 | 0.94 |

| 5-Bromo-2-(trifluoromethyl)aniline | 703-91-3 | 0.89 |

| 4-Bromo-3-(trifluoromethyl)aniline | 393-36-2 | 0.88 |

These compounds share structural features that may influence their chemical reactivity and biological activity.

The specific mechanism of action for 2-Bromo-4-(difluoromethyl)aniline hydrochloride has not been thoroughly elucidated in the literature. However, based on the behavior of similar compounds, it is plausible that this compound may interact with enzymes or receptors in a manner that modulates their activity, leading to various biological effects such as antimicrobial or anticancer activities .

Case Studies and Research Findings

Recent studies have focused on the synthesis and structure-activity relationships (SAR) of halogenated anilines, which provide insights into how substitutions affect biological properties. For instance, modifications involving trifluoromethyl groups have been shown to significantly enhance metabolic stability and bioactivity in related compounds .

In one study examining halide substitutions in aniline derivatives, it was found that certain configurations led to increased antagonistic activities against specific receptors (P2X3R), highlighting the importance of structural modifications in enhancing biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.